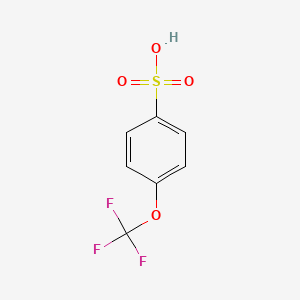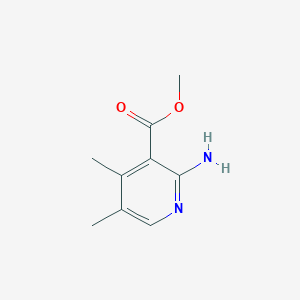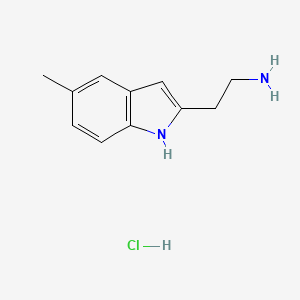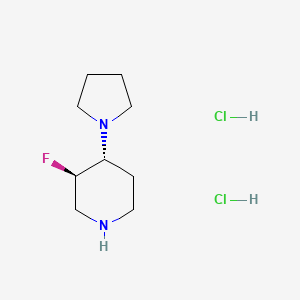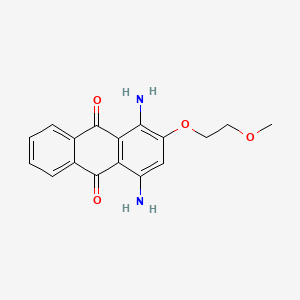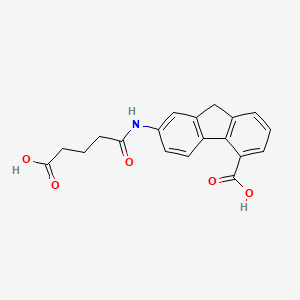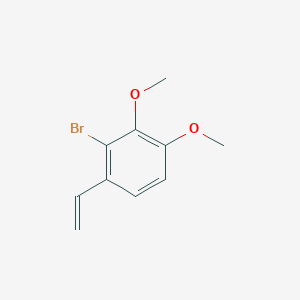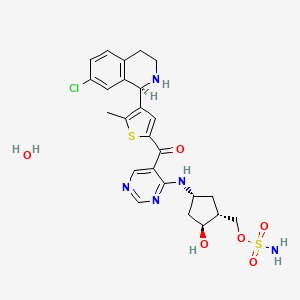
TAK-981hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAK-981hydrate is a first-in-class, small-molecule inhibitor of the small ubiquitin-like modifier (SUMO)-activating enzyme. This compound is designed to block the SUMOylation cascade, a post-translational modification process that attaches SUMO proteins to target proteins. This modification plays a crucial role in regulating protein function and is involved in various cellular processes, including the immune response and cancer progression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TAK-981hydrate involves multiple steps, including the activation of SUMO proteins and their covalent attachment to substrate proteins. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity .
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical synthesis processes that adhere to stringent quality control measures. These processes ensure the compound’s purity and consistency, which are critical for its efficacy and safety in clinical applications .
Análisis De Reacciones Químicas
Types of Reactions
TAK-981hydrate primarily undergoes inhibition reactions where it blocks the SUMOylation process. This inhibition leads to increased production of type I interferon and enhanced innate immune responses .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include various organic solvents, catalysts, and protective groups that facilitate the selective inhibition of the SUMO-activating enzyme .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibited SUMO-activating enzyme complex, which results in the suppression of SUMOylation and subsequent activation of immune responses .
Aplicaciones Científicas De Investigación
TAK-981hydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: this compound has shown promising results in preclinical models of various cancers, including pancreatic ductal adenocarcinoma and acute myeloid leukemia. .
Drug Development: This compound is being investigated in combination with monoclonal antibodies for the treatment of relapsed or refractory non-Hodgkin lymphoma.
Mecanismo De Acción
TAK-981hydrate exerts its effects by selectively inhibiting the SUMO-activating enzyme, which is responsible for the SUMOylation of target proteins. By blocking this enzyme, this compound prevents the attachment of SUMO proteins to their substrates, leading to increased production of type I interferon and enhanced immune responses. This mechanism of action makes this compound a potent immunomodulatory agent with significant therapeutic potential .
Comparación Con Compuestos Similares
TAK-981hydrate is unique in its ability to selectively inhibit the SUMO-activating enzyme, a feature that distinguishes it from other compounds targeting the SUMOylation pathway. Similar compounds include:
GSK-145: A SUMOylation inhibitor with a different mechanism of action, targeting the SUMO-conjugating enzyme.
This compound’s unique mechanism of action and its ability to enhance immune responses make it a valuable compound in the field of cancer research and immunotherapy.
Propiedades
Fórmula molecular |
C25H30ClN5O6S2 |
|---|---|
Peso molecular |
596.1 g/mol |
Nombre IUPAC |
[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate;hydrate |
InChI |
InChI=1S/C25H28ClN5O5S2.H2O/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35;/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31);1H2/t15-,17-,21+,23+;/m1./s1 |
Clave InChI |
CDXITJMEWUOKAI-GKXWFOPMSA-N |
SMILES isomérico |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl.O |
SMILES canónico |
CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
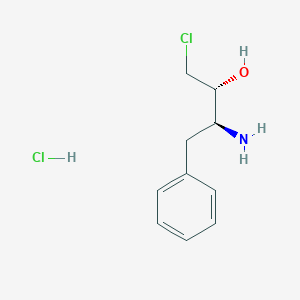
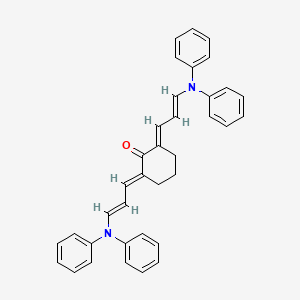
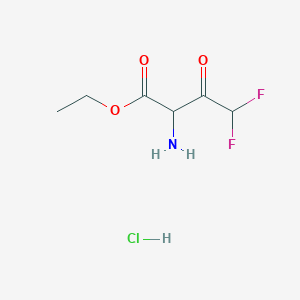
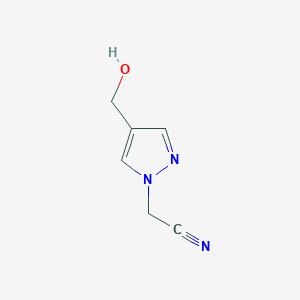
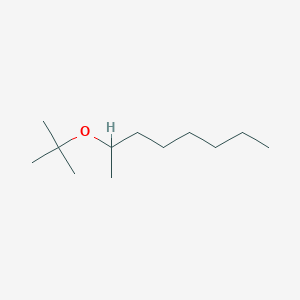
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
